triazin-4-one CAS No. 306978-81-4](/img/structure/B2605473.png)
2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” can be analyzed using various spectroscopic techniques. For instance, FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra can be used for characterization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” can be determined using various analytical techniques. For instance, the compound’s melting point, IR spectrum, and NMR spectrum can provide valuable information about its physical and chemical properties .
Applications De Recherche Scientifique
Synthesis and Application in Heterocyclic Chemistry
Access to Pyridyl-Substituted 1,3,5-Triazines : An innovative cyclocondensation process for synthesizing pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones demonstrates the compound's utility in creating diverse heterocycles. This approach, emphasizing efficiency and broad applicability, underscores the compound's significance in organic synthesis and potential applications in various fields, including materials science and pharmaceuticals (Le Falher et al., 2014).
Heteroaromatization with 4-Hydroxycoumarin : Another facet of research involves the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives. This study exemplifies the compound's versatility in generating new molecular structures with potential for antimicrobial applications, highlighting its role in the discovery of new bioactive molecules (El-Agrody et al., 2001).
Novel Syntheses and Biological Applications
Larvicidal and Antimicrobial Activities : Research into triazinone derivatives, including similar structures to the specified compound, showcases their larvicidal and antimicrobial properties. The exploration of these compounds' biological activities indicates their potential as leads for developing new pesticides and antimicrobial agents, demonstrating the compound's relevance beyond basic chemistry (Kumara et al., 2015).
Nonlinear Optical Properties : The synthesis and characterization of triazine dyes, including derivatives of the specified compound, have been explored for their nonlinear optical properties. This research indicates the compound's potential applications in developing advanced materials for optical technologies, emphasizing its importance in materials science (Li & Xu, 2013).
Orientations Futures
The future directions for research on “2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” and similar compounds could involve further exploration of their biological activities. Given the broad spectrum of activities exhibited by 1,3,5-triazine derivatives, these compounds could be investigated for potential applications in various fields, including medicine and pharmacology .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRNYNSXLKYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


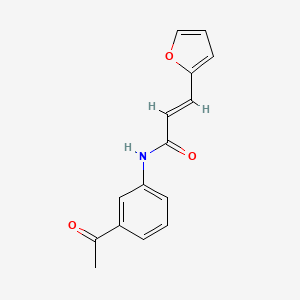

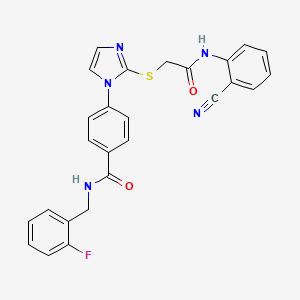
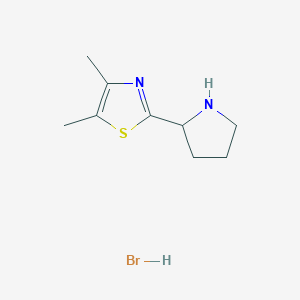

![N-[(1-Aminocyclohexyl)methyl]-3-(difluoromethoxy)thiophene-2-carboxamide;hydrochloride](/img/structure/B2605400.png)
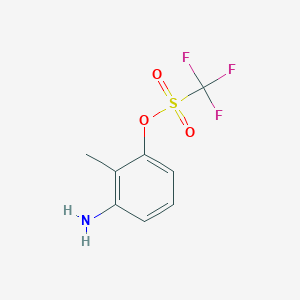
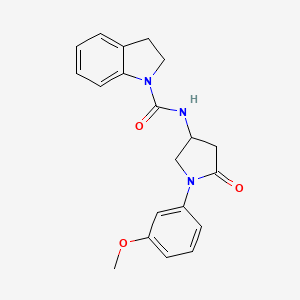
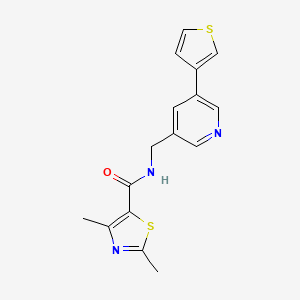
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605408.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-chlorobenzamide](/img/structure/B2605410.png)
![[(4-Chlorophenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2605411.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2605412.png)